NAT1 Inhibition: 3-Ethyl vs. 4-Ethyl Analog
In a standardized enzymatic assay for human arylamine N-acetyltransferase 1 (NAT1), N-(3-ethylphenyl)thiolan-3-amine demonstrated an inhibitory IC50 of 1.90 µM [1]. This is a class-level inference of differential activity, as the positional isomer N-(4-ethylphenyl)thiolan-3-amine, while structurally similar, has not been evaluated in the same assay. The 3-ethylphenyl substitution pattern on the thiolane amine scaffold is therefore associated with a defined, moderate affinity for this drug-metabolizing enzyme.
| Evidence Dimension | Inhibitory potency against human NAT1 enzyme |
|---|---|
| Target Compound Data | IC50 = 1.90 µM |
| Comparator Or Baseline | N-(4-ethylphenyl)thiolan-3-amine (Not tested; comparator activity is unknown) |
| Quantified Difference | Not calculable; target compound's activity establishes a benchmark for the 3-ethylphenyl subclass |
| Conditions | In vitro enzyme inhibition assay using human NAT1, assessed by Ellman's method for free thiol coenzyme A production |
Why This Matters
This data provides a specific, quantifiable anchor for researchers studying structure-activity relationships (SAR) of NAT1 inhibitors, where subtle changes in substitution patterns can drastically alter drug metabolism and toxicity profiles.
- [1] BindingDB. (n.d.). PrimarySearch_ki for Arylamine N-acetyltransferase 1. View Source
